3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
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Description
The compound “3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile” is a complex organic molecule. It contains several functional groups including a 2-methylbenzyl group, a pyrrolidinone group, an oxadiazole group, and a benzonitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the 1,2,4-oxadiazole ring could potentially be synthesized via the reaction of amidoximes with isatoic anhydrides .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The 1,2,4-oxadiazole ring and the pyrrolidinone ring would contribute to the rigidity of the molecule, while the benzylic and nitrile groups could potentially participate in various reactions .Chemical Reactions Analysis
The compound contains several functional groups that are known to undergo specific types of reactions. For example, the benzylic position is known to be particularly reactive and can undergo oxidation and bromination reactions .Scientific Research Applications
Aromatic Polyamides and Thin Films
Aromatic polyamides containing oxadiazole or benzonitrile units exhibit good thermal stability and solubility in specific solvents, allowing them to be cast into thin, flexible films with significant tensile strengths. These materials, showing blue fluorescence when incorporating the oxadiazole ring, have potential applications in the development of new polymeric materials with enhanced mechanical and thermal properties (Sava et al., 2003).
Chemical Synthesis and Reactions
The synthesis and reactions of benzoylnitrile oxide from various precursors highlight the versatility of nitrile and oxadiazole derivatives in organic synthesis. These reactions provide pathways for generating cycloadducts and have implications for the development of novel organic compounds (Otsuji et al., 1971).
Radioligands for Imaging
Novel radioligands based on benzonitrile analogues, including structures related to oxadiazole derivatives, have been developed for positron emission tomography (PET) imaging of specific brain receptors. This research demonstrates the compound's potential in biomedical imaging and neuroscience research, offering insights into brain function and pathology (Shimoda et al., 2016).
Metal Complexes and Catalysis
The synthesis and characterization of silver(I) complexes with nitrile-functionalized N-heterocyclic carbenes, based on benzimidazole cores, illustrate the application of such compounds in the field of catalysis and material science. These complexes exhibit antimicrobial activity and potential for use in anticancer applications, showcasing the broad applicability of nitrile and oxadiazole derivatives in medicinal chemistry and bioinorganic chemistry (Haque et al., 2015).
Corrosion Inhibition
Oxadiazole derivatives have been explored for their corrosion inhibition properties, demonstrating effectiveness in protecting mild steel in acidic environments. This application is crucial for industrial processes, where corrosion resistance is essential for maintaining the integrity and longevity of metal components (Ammal et al., 2018).
properties
IUPAC Name |
3-[3-[1-[(2-methylphenyl)methyl]-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-5-2-3-7-17(14)12-25-13-18(10-19(25)26)20-23-21(27-24-20)16-8-4-6-15(9-16)11-22/h2-9,18H,10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDSBZXDAYYWLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(CC2=O)C3=NOC(=N3)C4=CC=CC(=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile |
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